sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylate is a fascinating compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps. One common synthetic route includes:
Starting Materials: The synthesis begins with precursors such as thiolactams and beta-lactams.
Cyclization: Through a series of cyclization reactions, the bicyclic structure is formed. These reactions often require specific catalysts and controlled conditions to ensure the desired stereochemistry.
Oxidation: The oxidation of the thiol group is a critical step in forming the 4-thia-1-azabicyclo[3.2.0]heptane structure.
Final Assembly: The sodium salt is obtained by neutralizing the final product with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The process involves:
Bulk Synthesis: The bulk synthesis of intermediates in large quantities.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group, forming alcohol derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can be performed, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Conditions vary depending on the substituents but often involve bases or acids to activate the substrate.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Varied functional derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is studied for its catalytic properties in organic synthesis.
Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Biochemical Studies: Researchers study its interactions with proteins and enzymes to understand its biochemical behavior.
Medicine
Drug Development:
Industry
Material Science: Applications in creating novel materials with desired properties for industrial use.
Mechanism of Action
The mechanism of action of sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily driven by its ability to interact with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into unique binding sites, influencing biochemical pathways and processes. Its effects are mediated through:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, blocking their activity and altering metabolic pathways.
Receptor Binding: It may bind to receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Penicillin Derivatives: Share similar beta-lactam structures but lack the thiazolidine ring.
Cephalosporins: Also contain beta-lactam rings but with different bicyclic structures.
Carbapenems: Another class of beta-lactam antibiotics with varied structures.
Uniqueness
Structural Features: The combination of a thiazolidine ring with a beta-lactam ring is unique, providing distinct chemical properties.
Reactivity: Its reactivity and the types of reactions it undergoes distinguish it from other similar compounds.
Sodium (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate stands out in its ability to serve as a versatile compound in various scientific and industrial applications, offering researchers and industry professionals a wide range of possibilities for innovation and development.
Properties
CAS No. |
4027-62-7 |
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Molecular Formula |
C8H10NNaO3S |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
sodium;(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)13-8;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/p-1/t5-,6+;/m1./s1 |
InChI Key |
LVCJBUWIZQQMSU-IBTYICNHSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)CC2=O)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1)CC2=O)C(=O)[O-])C.[Na+] |
Purity |
70 |
Origin of Product |
United States |
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